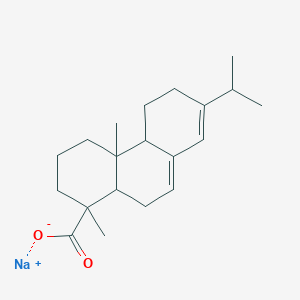

Sodium abietate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14351-66-7 |

|---|---|

Molecular Formula |

C20H29NaO2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

sodium (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |

InChI Key |

ITCAUAYQCALGGV-XTICBAGASA-M |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

Other CAS No. |

14351-66-7 |

Related CAS |

514-10-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Green Synthesis of Sodium Abietate from Pine Resin: A Technical Guide

This technical whitepaper provides an in-depth guide for the green synthesis of sodium abietate, a versatile diterpenoid salt, directly from raw pine resin. The methodologies detailed herein prioritize environmental sustainability by eliminating the use of toxic organic solvents and employing mild reaction conditions. This document is intended for researchers, chemists, and professionals in drug development and material science, offering comprehensive experimental protocols, quantitative data, and process visualizations.

Introduction

Pine resin is a complex natural mixture of volatile and non-volatile components, primarily composed of terpenes and resin acids.[1][2] The non-volatile fraction, known as rosin, is rich in resin acids, with abietic acid (C₂₀H₃₀O₂) being a principal constituent.[3][4] Abietic acid and its derivatives are of significant interest due to their potential biological activities, including antimicrobial properties.[5][6]

The conversion of water-insoluble abietic acid into its sodium salt, this compound (C₂₀H₂₉NaO₂), enhances its solubility and utility in aqueous formulations, making it a valuable compound for applications in pharmaceuticals, biodegradable cleaning products, and cosmetics.[7][8][9] Traditional synthesis methods often involve multiple steps and the use of organic solvents. The "green" approach detailed here is a low-cost, eco-friendly salification process that consists of only two main reaction steps at mild temperatures, achieving high yields and making it suitable for industrial-scale production.[5][10][11]

Physicochemical Properties and Data

This compound is typically a white to light yellow crystalline powder.[7][12] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₉NaO₂ | [7][12][13] |

| Molecular Weight | 324.44 g/mol | [7][12][13] |

| CAS Number | 14351-66-7 | [7][12][13] |

| Appearance | White to light yellow/orange powder/crystal | [7][12] |

| Purity | >95.0% | [7][12] |

| Solubility | Soluble in alcohol, ether, benzene, chloroform.[3] The sodium salt form enhances water solubility.[5][8] |

Experimental Protocols

The green synthesis of this compound from pine resin involves three primary stages: purification of the raw resin, salification to form the sodium salt, and subsequent purification of the product through recrystallization.

Protocol 1: Pine Resin Purification (Pre-treatment)

Raw pine resin collected from trees is often contaminated with debris such as leaves, insects, and residual acids (e.g., sulfuric acid) used to stimulate resin production.[10] A simple washing step is crucial for preparing the precursor material.

Methodology:

-

Initial Wash: Place the raw pine resin in a suitable container. Wash the resin thoroughly with water to remove physical particulates and water-soluble impurities.[10]

-

Neutralization: Continue washing with water, monitoring the pH of the runoff. The washing process is complete when the pH of the water reaches 7 (neutral).[10]

-

Drying: After neutralization, the purified resin should be dried to remove excess water before proceeding to the synthesis step.

Protocol 2: Green Synthesis of this compound (Salification)

This protocol describes a direct saponification of the abietic acid present in the purified pine resin using sodium hydroxide. This method is eco-friendly, avoiding toxic organic solvents and operating at mild temperatures.[5][10]

Methodology:

-

Reagent Preparation: Prepare a 0.75 mol L⁻¹ aqueous solution of sodium hydroxide (NaOH).[5][10]

-

Reaction Mixture: In a beaker, homogenize the purified pine resin and the NaOH solution. A mass-to-mass ratio of 1:1 is recommended.[5][10]

-

Heating and Reaction: Place the beaker on a hot plate with a magnetic stirrer. Heat the solution to 60°C while maintaining constant agitation. Continue heating until all the water has evaporated, leaving a solid residue.[5][10] This process directly converts the abietic acid into this compound.

-

Drying: Transfer the beaker containing the solid residue to an oven and dry at 70°C for 3 hours to remove any remaining moisture.[5][10] The resulting solid is crude this compound.

Quantitative Parameters for Synthesis: The following table summarizes the key parameters for the salification process.

| Parameter | Value | Source(s) |

| Reactants | Purified Pine Resin, Sodium Hydroxide (NaOH) | [5][10] |

| Reactant Ratio | 1:1 (mass:mass) | [5][10] |

| NaOH Concentration | 0.75 mol L⁻¹ | [5][10] |

| Reaction Temperature | 60°C | [5][10] |

| Drying Temperature | 70°C | [5][10] |

| Drying Time | 3 hours | [5][10] |

| Reaction Yield | > 90% (m/m) | [5] |

Protocol 3: Purification by Recrystallization

To achieve higher purity, the crude this compound is purified via recrystallization from water.

Methodology:

-

Maceration: After drying, macerate the crude solid this compound into a fine powder.[5][10]

-

Dissolution: Prepare a solution by adding 20 g of the macerated this compound to 100 g of water (a concentration of 200 g/L). For improved dissolution, the water can be warmed to approximately 40°C.[5]

-

Stirring: Keep the solution under constant stirring for 12 hours to ensure complete dissolution.[5][10]

-

Precipitation: After stirring, place the solution in a refrigerator at 4°C and allow it to rest. The purified this compound salt will precipitate out of the solution.[5][10]

-

Collection: Collect the precipitated crystals by filtration and dry them appropriately.

Process Visualizations

The following diagrams illustrate the experimental workflow and the core chemical reaction.

Caption: Experimental workflow for the green synthesis of this compound.

Caption: Salification reaction of abietic acid to form this compound.

Product Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.

| Technique | Observation | Source(s) |

| Elemental Analysis | Experimental C/H ratio of 7.04 (theoretical: 8.22). The difference may be due to the hygroscopic nature of the salt. | [5] |

| EDS | Presence of Carbon (C), Oxygen (O), and Sodium (Na) atoms confirmed. | [5] |

| XRD | Intense peak at 2θ ≈ 15.51° (d-value = 5.7 Å). Calculated crystallinity of ~57% and crystallite size of ~22 Å. | [5] |

| Infrared Spectroscopy | Shows characteristic bands for the carboxylate group (COO⁻) and C-H bonding. | [5] |

| Mass Spectrometry | Confirms the molecular formula Na(C₁₉H₂₉COO). | [5] |

Alternative Green Methodologies

While the direct salification method is effective, other green chemistry techniques can be applied, particularly for the initial extraction of abietic acid from the resin.

-

Ultrasound-Assisted Extraction (UAE): The use of an ultrasonic bath can significantly enhance the extraction of abietic acid from pine resin into a solvent like methanol. Studies have shown that an extraction time of just ten minutes can be sufficient, representing a significant time and energy saving.[14][15] This method could serve as an efficient pre-treatment step before salification.

-

Microwave-Assisted Synthesis (MAS): Microwave irradiation is a powerful tool in green chemistry that can accelerate reaction rates, increase yields, and reduce energy consumption.[16][17] While specific protocols for this compound are not detailed in the provided context, MAS could potentially be adapted for the salification step, further shortening the reaction time.[18]

Applications in Drug Development

This compound is a compound of growing interest for researchers and drug development professionals.

-

Antimicrobial Agent: The synthesized salt has demonstrated antimicrobial action against both Gram-positive and Gram-negative bacteria (including S. aureus and E. coli) and the yeast C. albicans.[5][6][11] Its efficacy is comparable to standard antibiotics like tetracycline in some cases.[5]

-

Drug Delivery: As a sodium salt, it can improve the pharmaceutical properties of a drug, such as solubility and bioavailability.[7][19] Its emulsifying properties are valuable for creating stable formulations for creams, lotions, and other delivery systems.[7][8]

-

Sustainable Sourcing: Being derived from a renewable natural resource like pine resin, it represents a sustainable alternative to synthetically derived compounds, aligning with the principles of a circular economy.[5][6]

Conclusion

The green synthesis of this compound from pine resin offers a sustainable, efficient, and cost-effective alternative to conventional methods. By employing a straightforward salification process using aqueous sodium hydroxide at mild temperatures, it is possible to produce high yields (>90%) of this valuable chemical without the need for hazardous organic solvents.[5] The resulting this compound is a versatile platform chemical with proven antimicrobial properties and significant potential in pharmaceutical formulations and drug delivery systems. Further exploration of green techniques like ultrasound and microwave assistance could lead to even more rapid and efficient production protocols.

References

- 1. Comparative Analysis of Pine Resin and Rosin - SINOCHEM [sinocheme.com]

- 2. niir.org [niir.org]

- 3. Rosin - Wikipedia [en.wikipedia.org]

- 4. Abietic acid | Robert Kraemer GmbH & Co. KG [rokra.com]

- 5. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. brjac.com.br [brjac.com.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]

- 19. pharmtech.com [pharmtech.com]

A Technical Guide to the Physicochemical Properties of Sodium Abietate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium abietate is the sodium salt of abietic acid, a primary resin acid naturally occurring in the rosin of coniferous trees, particularly pines.[1] As a versatile and biodegradable compound, it has garnered significant attention across various industries.[2] In the pharmaceutical and cosmetic sectors, this compound is highly valued for its properties as a natural anionic surfactant, emulsifier, and stabilizer.[3][4] Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a compound of interest for drug delivery systems.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by quantitative data and detailed experimental methodologies. The information presented is intended to serve as a foundational resource for researchers, formulators, and scientists engaged in drug development and material science.

General and Chemical Properties

This compound is typically sourced as a powder ranging in color from white to slightly yellow.[3][5] It is recognized for its solubility in water and ethanol.[6][7] The compound is generally stable but can be susceptible to oxidation.

Table 1: General Identifiers for this compound

| Property | Value | References |

| CAS Number | 14351-66-7 | [3][8] |

| Molecular Formula | C₂₀H₂₉NaO₂ | [3][5][9][10] |

| Synonyms | Abietic Acid Sodium Salt | [3][8][9] |

| EC Number | 238-313-1 | [6][8] |

Table 2: Core Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 324.43 - 324.44 g/mol | [3][5][9] |

| Appearance | White to light yellow/orange powder or crystal | [3][5] |

| Purity | ≥ 95% | [3][11] |

| Solubility | Soluble in water and ethanol | [6] |

| Stability | Stable; easily oxidized |

Key Physicochemical Parameters

The functional characteristics of this compound in various applications are dictated by its quantitative physicochemical properties. These parameters are crucial for predicting its behavior in formulations, from thermal stability to its interaction with other molecules.

Table 3: Quantitative Physicochemical Data for this compound

| Parameter | Value | References |

| Melting Point | 300 °C (with decomposition) | [12] |

| Boiling Point | 439.5 °C (at 760 mmHg) | [6][11] |

| Flash Point | 208.1 °C | [6][11] |

| pH (Aqueous Solution) | Alkaline, approx. 9.5 | [13] |

| Crystallinity | ~52-54%; increases to ~57% after recrystallization | [13] |

| Crystallite Size | ~22 Å | [13] |

| Topological Polar Surface Area | 40.1 Ų | [8] |

Surfactant and Interfacial Properties

This compound's molecular structure, featuring a bulky hydrophobic diterpene backbone and a hydrophilic carboxylate headgroup, imparts excellent surfactant properties.[1] These properties are fundamental to its role as an emulsifier, dispersant, and foaming agent.

Emulsifying and Stabilizing Action

In cosmetic and pharmaceutical formulations, this compound excels at stabilizing oil-in-water emulsions.[3][4] It effectively reduces the interfacial tension between immiscible liquids, preventing phase separation and ensuring the homogeneity and desired viscosity of products like creams and lotions.[4]

Critical Micelle Concentration (CMC)

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant. This parameter is critical for formulation development, as many properties, such as solubilization and detergency, become most effective at or above the CMC. The specific CMC value for this compound must be determined experimentally and is influenced by factors such as temperature, pH, and ionic strength of the medium.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key surfactant properties.

Synthesis and Purification of this compound from Pine Resin

A green, low-cost synthesis route can be employed to produce this compound from natural pine resin.[13][14]

Methodology:

-

Reaction Setup: Homogenize Pinus resin and a 0.75 mol L⁻¹ sodium hydroxide solution in a 1:1 mass ratio in a beaker.[14]

-

Salification: Heat the mixture to 60 °C under constant agitation until all water has evaporated, yielding the solid this compound salt.[14]

-

Drying: Transfer the residual solid to an oven and dry at 70 °C for 3 hours.[13][14]

-

Purification (Recrystallization):

-

Final Processing:

Determination of Critical Micelle Concentration (CMC)

The CMC is typically determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. The Wilhelmy plate method is a precise and widely used technique for this purpose.[15]

Methodology (Wilhelmy Plate Method):

-

Apparatus: A force tensiometer equipped with a Wilhelmy plate (a thin, roughened platinum plate) and a sensitive microbalance.[15]

-

Preparation: Prepare a stock solution of this compound at a concentration known to be well above the expected CMC. Prepare a series of dilutions from the stock solution.

-

Measurement Principle: The Wilhelmy plate is vertically immersed in the test liquid. The force exerted on the plate due to the liquid's surface tension is measured by the tensiometer.

-

Procedure:

-

Measure the surface tension of the pure solvent (e.g., deionized water).

-

Sequentially measure the surface tension of each prepared dilution, from lowest to highest concentration. Ensure the plate is thoroughly cleaned and dried between measurements.

-

For automated systems, a dispenser can be used to titrate the concentrated surfactant into the solvent while continuously measuring the surface tension.[16][17]

-

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two distinct linear regions. The CMC is determined from the concentration at the intersection point of these two lines.[15][17]

Applications in Research and Drug Development

The unique physicochemical profile of this compound makes it a valuable excipient in pharmaceutical sciences. Its properties are directly linked to its functional roles in formulation and delivery.

-

Solubility Enhancement: As a surfactant, it can form micelles that encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility and potential bioavailability.[3] This is a critical application for the development of oral and parenteral drug formulations.

-

Emulsifier and Stabilizer: Its excellent emulsifying capabilities are leveraged in topical and transdermal delivery systems, such as creams, lotions, and ointments, to ensure stability and improve texture.[1][3][4]

-

Antimicrobial Potential: Recent studies have highlighted the antimicrobial action of this compound against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an active ingredient or a functional excipient in antimicrobial formulations.[13][14]

Conclusion

This compound is a multifunctional compound with a well-defined set of physicochemical properties that make it highly suitable for advanced applications in research and pharmaceutical development. Its characteristics as a natural, biodegradable surfactant and emulsifier, combined with its demonstrated antimicrobial activity, position it as a valuable and sustainable alternative to synthetic excipients. A thorough understanding and experimental determination of its properties, particularly parameters like the critical micelle concentration, are essential for optimizing its performance in novel drug delivery systems and other scientific formulations.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. ABIETIC ACID SODIUM SALT | 14351-66-7 [chemicalbook.com]

- 8. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. GSRS [precision.fda.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound , >95.0%(T) , 14351-66-7 - CookeChem [cookechem.com]

- 13. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dataphysics-instruments.com [dataphysics-instruments.com]

- 17. youtube.com [youtube.com]

A Technical Guide to the Molecular Structure and Formula of Sodium Abietate

This document serves as an in-depth technical guide on the molecular characteristics, properties, and experimental protocols related to sodium abietate. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this versatile compound.

Molecular Identity and Structure

This compound is the sodium salt of abietic acid, a primary resin acid found in the oleoresin of coniferous trees.[1] The salt form enhances the compound's solubility in water, making it suitable for a wider range of applications than its acidic precursor.[1][2]

-

IUPAC Name: sodium (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate[5]

The molecular structure is characterized by a tricyclic diterpene backbone, which is fundamental to its chemical properties and biological activity.

References

- 1. nbinno.com [nbinno.com]

- 2. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C20H29NaO2 | CID 23678979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. ABIETIC ACID SODIUM SALT | 14351-66-7 [chemicalbook.com]

"CAS number 14351-66-7 research applications"

An in-depth analysis of the provided CAS number, 143-51-66-7, reveals that this identifier does not correspond to a known chemical substance in publicly accessible chemical databases and scientific literature. Comprehensive searches have failed to yield any relevant information regarding its chemical structure, properties, or research applications.

It is likely that the CAS number is incorrect due to a typographical error. For instance, CAS numbers are issued sequentially and the format of the provided number does not align with recently assigned numbers.

Researchers, scientists, and drug development professionals seeking information on a chemical substance are advised to verify the correctness of the CAS number. Accurate identification is the crucial first step for any scientific inquiry, enabling access to a wealth of information on synthesis, biological activity, and experimental protocols.

Without a valid chemical identifier, it is not possible to provide the requested technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams. We recommend cross-referencing the CAS number with other identifiers such as the chemical name, IUPAC name, or SMILES string to ensure accuracy before proceeding with further research.

The Solubility of Sodium Abietate: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the solubility of sodium abietate in various solvents. Intended for researchers, scientists, and professionals in drug development and materials science, this document consolidates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for such experiments. This compound, the sodium salt of abietic acid, is a versatile compound with applications as an emulsifier, surfactant, and potential drug delivery agent.[1] A thorough understanding of its solubility is critical for optimizing its use in various formulations.

Introduction to this compound

This compound (C₂₀H₂₉NaO₂) is an anionic surfactant derived from abietic acid, a primary component of pine rosin.[2] As a salt of a weak acid and a strong base, it functions as a resin soap. Its amphiphilic nature, possessing both a hydrophobic diterpene backbone and a hydrophilic carboxylate group, governs its solubility and makes it useful in applications requiring emulsification, dispersion, and solubilization.[1] These applications range from cosmetics and cleaning products to pharmaceuticals, where it can enhance the solubility and bioavailability of active ingredients.[1]

Solubility Profile of this compound

The solubility of this compound is dictated by the principle of "like dissolves like." The ionic carboxylate group imparts significant polarity, making it soluble in polar solvents.

Qualitative Solubility: Multiple sources confirm that this compound is soluble in water and ethanol. Its parent compound, abietic acid, is poorly soluble in water but dissolves readily in organic solvents like alcohols, acetone, and ethers.[2][3] The conversion of the carboxylic acid to its sodium salt dramatically increases its aqueous solubility.[4]

Factors Influencing Solubility:

-

Solvent Polarity: As a metal soap with an alkali metal, this compound is generally more soluble in polar organic solvents.[5]

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This is demonstrated in a recrystallization procedure where a high concentration of this compound was dissolved in warm water.[4]

-

pH: The pH of an aqueous solution is critical. At a pH of 8.5, resin acids like abietic acid are completely ionized, which maximizes their solubility in aqueous solutions.[7]

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. The following table summarizes the available data points.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 40 | 200 g/L | Experimental (Recrystallization) | [4] |

| Water | 25 | 48.12 mg/L | Estimated | [8] |

| Water | Not Specified | Soluble | Qualitative | [9][10] |

| Ethanol | Not Specified | Soluble | Qualitative | |

| 10% Ethanol (aq) | Not Specified | Sufficient for 2 mmol/L solution | Experimental (Antimicrobial Assay) | [4] |

Note: The estimated solubility value of 48.12 mg/L in water at 25°C appears to be an outlier when compared to experimental observations of high solubility (e.g., 200 g/L at 40°C).[4][8] Researchers should prioritize experimentally determined values.

Experimental Protocol for Solubility Determination

While specific studies detailing the solubility curve of this compound are scarce, a standard methodology for determining the solubility of a solid compound in a solvent can be reliably applied. The following protocol is a generalized procedure based on the isothermal equilibrium method, a common and accurate technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (≥95% purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Glass vials with screw caps

-

Drying oven

Methodology (Gravimetric):

-

Preparation: Place a known volume (e.g., 10 mL) of the selected solvent into several glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is necessary to confirm saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25°C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a specific volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter into a pre-weighed (tared) vial.

-

Mass Determination (Solute): Record the exact mass of the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 70-80°C) until a constant weight is achieved.

-

Calculation: The solubility (S) is calculated in grams per liter (g/L) or other desired units using the following formula:

S (g/L) = (Mass of dried solute / Volume of sample taken) * 1000

-

Replication: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ABIETIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Abietic acid - Wikipedia [en.wikipedia.org]

- 4. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Replacing the triethanolamine in Wolbers’ resin and bile soaps [journals.openedition.org]

- 8. This compound, 14351-66-7 [thegoodscentscompany.com]

- 9. echemi.com [echemi.com]

- 10. ABIETIC ACID SODIUM SALT | 14351-66-7 [chemicalbook.com]

The Hygroscopic Nature of Sodium Abietate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium abietate, the sodium salt of abietic acid, is a versatile anionic surfactant derived from natural resins with applications in pharmaceuticals, cosmetics, and industrial processes. Its utility in these fields is not only dictated by its surface-active properties but also by its physical characteristics, notably its hygroscopicity. The tendency of this compound to attract and retain moisture from the atmosphere can significantly impact its handling, storage, stability, and performance in final formulations. This technical guide provides an in-depth exploration of the hygroscopic nature of this compound, including methodologies for its characterization, potential implications, and strategies for mitigation. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes representative data and detailed experimental protocols to enable researchers to conduct thorough assessments.

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This phenomenon can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For powdered solids like this compound, hygroscopicity is a critical parameter that can influence:

-

Physical Stability: Moisture uptake can lead to caking, agglomeration, and changes in particle size and flowability, complicating handling and processing.

-

Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis.

-

Microbial Stability: Increased water activity on the surface of a solid can create a more favorable environment for microbial growth.

-

Formulation Performance: In drug formulations, changes in the hydration state of an excipient can affect dissolution rates, bioavailability, and overall product efficacy.

One study has suggested the presence of hydration water molecules in this compound, as evidenced by a discrepancy between the experimental and theoretical carbon-to-hydrogen (C/H) ratio.[1] This observation underscores the inherent hygroscopic tendencies of the material.

Quantitative Assessment of Hygroscopicity

The hygroscopic behavior of a substance is typically characterized by its moisture sorption isotherm. This curve relates the equilibrium moisture content of the material to the ambient relative humidity (RH) at a constant temperature.

Representative Moisture Sorption Isotherm Data

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |

| 10 | 0.8 |

| 20 | 1.5 |

| 30 | 2.3 |

| 40 | 3.2 |

| 50 | 4.5 |

| 60 | 6.1 |

| 70 | 8.2 |

| 80 | 11.5 |

| 90 | 15.8 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for this compound must be determined experimentally.

Experimental Protocols for Hygroscopicity Determination

Several well-established methods can be employed to quantitatively assess the hygroscopic nature of this compound. The choice of method often depends on the required precision, sample size, and available equipment.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as it equilibrates with a precisely controlled atmosphere of varying relative humidity at a constant temperature.[2][3][4][5]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound powder (typically 5-20 mg) is placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This dry mass serves as the reference point.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until equilibrium is reached (defined by a pre-set mass change over time).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner back to 0% RH to assess the reversibility of water uptake.

-

Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage moisture content relative to the initial dry mass. This data is then plotted to generate the moisture sorption-desorption isotherm.

Static Gravimetric Method (Saturated Salt Solutions)

This traditional method involves exposing the sample to atmospheres with fixed relative humidities, which are maintained by saturated salt solutions in sealed desiccators.[6][7][8]

Methodology:

-

Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known relative humidity at a constant temperature.

-

Sample Preparation: Pre-weighed samples of dried this compound are placed in weighing dishes.

-

Equilibration: The weighing dishes with the samples are placed in the desiccators. The samples are stored at a constant temperature until they reach a constant mass, which may take several days or weeks.

-

Mass Determination: The samples are periodically removed and weighed until three consecutive weighings show negligible change.

-

Data Analysis: The final mass is used to calculate the equilibrium moisture content at each relative humidity.

Karl Fischer Titration

This is a highly specific and accurate method for determining the water content of a sample.[9] It is particularly useful for samples with low moisture content or for distinguishing between free and bound water.

Methodology:

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel containing a solvent (e.g., anhydrous methanol).

-

Titration: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

-

Endpoint Detection: The endpoint of the titration is typically detected electrochemically.

-

Calculation: The amount of Karl Fischer reagent consumed is used to calculate the absolute water content of the sample.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis

Caption: Workflow for DVS analysis of this compound.

Impact of Hygroscopicity on Powder Stability

Caption: Logical flow of hygroscopicity's impact on stability.

Implications for Drug Development and Manufacturing

The hygroscopic nature of this compound necessitates careful consideration throughout the product lifecycle:

-

Storage and Handling: this compound should be stored in well-sealed containers in a controlled, low-humidity environment to prevent moisture uptake and subsequent physical changes.

-

Formulation Development: The amount of water associated with this compound must be accounted for during formulation to ensure accurate dosing and consistent product performance. Its hygroscopicity may also influence the choice of other excipients.

-

Manufacturing Processes: High-humidity conditions during manufacturing processes such as blending and compression should be avoided to maintain the desired physical properties of the powder.

-

Packaging: The final product containing this compound may require packaging with a high moisture barrier to ensure long-term stability.

Conclusion

This compound is a hygroscopic material, and this property is a critical consideration for its use in research, drug development, and manufacturing. A thorough understanding and quantification of its moisture sorption behavior are essential for ensuring product quality, stability, and performance. The experimental protocols detailed in this guide provide a framework for researchers to characterize the hygroscopicity of this compound and mitigate potential challenges associated with its handling and use. Further studies to generate and publish specific moisture sorption isotherm data for this compound would be of significant value to the scientific community.

References

- 1. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 3. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 4. mt.com [mt.com]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Humidity Fixed Points of Binary Saturated Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]

An In-depth Technical Guide to the Ionic Properties of Aqueous Sodium Abietate Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium abietate, the sodium salt of abietic acid, is a naturally derived anionic surfactant with applications in pharmaceuticals, cosmetics, and industrial formulations. A thorough understanding of its ionic properties in aqueous solutions is crucial for optimizing its performance in these applications. This technical guide provides a comprehensive overview of the key ionic characteristics of aqueous this compound solutions, including its critical micelle concentration (CMC), conductivity, and the influence of environmental factors. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available data with established principles of surfactant chemistry and comparative data from related resin acid soaps. Detailed experimental protocols for characterizing these properties are also provided to facilitate further research.

Introduction

This compound is a principal component of rosin soaps, derived from the resin of pine trees. Its amphiphilic molecular structure, consisting of a bulky, hydrophobic tricyclic diterpene core and a hydrophilic carboxylate head group, drives its surface-active and self-assembly behavior in aqueous solutions. These properties are fundamental to its function as an emulsifier, dispersant, and solubilizing agent. This guide explores the ionic properties that govern the behavior of this compound in aqueous environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₉NaO₂ | [1][2] |

| Molecular Weight | 324.44 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Solubility in Water | Soluble | [2] |

Micellization and Critical Micelle Concentration (CMC)

Above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant monomers (unimers) in solution begin to aggregate into organized structures called micelles. This process, driven by the hydrophobic effect, is a hallmark of surfactant behavior and significantly influences the properties of the solution, such as its ability to solubilize poorly soluble compounds.

Conductivity of Aqueous this compound Solutions

The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration lessens because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counter-ions. The CMC can be identified as the point where the slope of the conductivity versus concentration plot changes.

A 2022 study provides pH and conductivity data for aqueous this compound solutions at different concentrations[3]. This data is summarized in Table 2.

Table 2: Ionic Properties of Aqueous this compound Solutions [3]

| Concentration (mol/L) | pH | Conductivity (mS/cm) |

| 1.54 x 10⁻³ | 9.58 | 0.18 |

| 0.77 x 10⁻³ | 9.49 | 0.11 |

| 0.38 x 10⁻³ | 9.39 | 0.06 |

| 0.19 x 10⁻³ | 9.29 | 0.04 |

| 0.096 x 10⁻³ | 9.20 | 0.02 |

| 0.048 x 10⁻³ | 9.10 | 0.01 |

Data extracted from a study by Simões et al. (2022).[3]

Based on an analysis of the conductivity data presented in Table 2, a distinct break point is not clearly observable within the measured concentration range. This suggests that the CMC of this compound may lie outside of this range, or that the concentration intervals are too large to precisely identify the transition. Further studies with a broader range of concentrations and smaller increments are required for a definitive determination of the CMC.

For comparative purposes, the CMC of a related dehydroabietic acid derivative with a poly(ethylene oxide) chain was found to be similar to that of a surfactant with a linear dodecyl chain, suggesting that the bulky hydrophobic group of abietate derivatives is a significant factor in micelle formation[3].

Other Ionic Properties

Surface Tension

The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. While specific surface tension data for this compound is not available, this general behavior is expected.

Viscosity and Density

The viscosity and density of surfactant solutions also exhibit changes around the CMC. Generally, both viscosity and density increase with increasing surfactant concentration. Data for the viscosity and density of aqueous sodium acetate solutions are available, but due to the significant structural differences between sodium acetate and the much larger and more complex this compound, this data is not suitable for direct comparison[4][5].

Krafft Temperature

The Krafft temperature (or Krafft point) is the temperature at which the solubility of an ionic surfactant equals its CMC. Below the Krafft temperature, the surfactant has limited solubility and exists in a crystalline or hydrated solid form, and micelles do not form. The Krafft temperature is influenced by the structure of the surfactant, with longer or bulkier hydrophobic chains generally leading to higher Krafft temperatures. The specific Krafft temperature for this compound is not reported in the available literature.

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization of the ionic properties of this compound solutions.

Determination of Critical Micelle Concentration (CMC)

5.1.1. Conductometry

Conductometry is a common and effective method for determining the CMC of ionic surfactants.

-

Principle: This method relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. The CMC is identified as the concentration at which a distinct break in the slope of the conductivity versus concentration plot occurs.

-

Apparatus:

-

Conductivity meter with a conductivity cell

-

Magnetic stirrer and stir bar

-

Thermostated water bath

-

Burette or micropipettes for accurate additions of concentrated surfactant solution

-

Volumetric flasks and pipettes for solution preparation

-

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration, well above the expected CMC.

-

Place a known volume of deionized water in a thermostated vessel equipped with a magnetic stirrer and the conductivity cell.

-

Allow the system to equilibrate at the desired temperature.

-

Record the initial conductivity of the water.

-

Make successive additions of the concentrated this compound stock solution to the water, allowing the solution to equilibrate and recording the conductivity after each addition.

-

Plot the measured conductivity as a function of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

5.1.2. Tensiometry

Surface tension measurements provide another reliable method for determining the CMC.

-

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant. The CMC is the concentration at the inflection point of the surface tension versus the logarithm of the concentration curve.

-

Apparatus:

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Thermostated sample vessel

-

A series of this compound solutions of varying concentrations.

-

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with concentrations spanning a range both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution at a constant temperature, ensuring that the platinum ring or plate is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the concentration at which the sharp decrease in surface tension levels off.

-

Viscosity and Density Measurements

-

Apparatus:

-

Viscometer (e.g., Ubbelohde or Cannon-Fenske capillary viscometer)

-

Pycnometer or density meter

-

Thermostated water bath

-

-

Procedure:

-

Prepare a series of this compound solutions of known concentrations.

-

For viscosity measurements, use a calibrated viscometer to measure the flow time of each solution at a constant temperature. The viscosity is calculated from the flow time and the density of the solution.

-

For density measurements, use a calibrated pycnometer or a digital density meter to determine the density of each solution at a constant temperature.

-

Visualizations

Micelle Formation

The following diagram illustrates the general principle of micelle formation by surfactant molecules in an aqueous solution.

Caption: Diagram of surfactant monomer aggregation into a micelle above the CMC.

Experimental Workflow for CMC Determination by Conductometry

This diagram outlines the key steps in determining the CMC using the conductometric method.

Caption: Workflow for CMC determination using conductometry.

Logical Relationship in Tensiometric CMC Determination

This diagram illustrates the relationship between surfactant concentration, surface tension, and the determination of the CMC.

Caption: Logical flow of tensiometric CMC determination.

Conclusion

The ionic properties of aqueous this compound solutions are central to its functionality as a surfactant. While there is a notable scarcity of specific quantitative data in the scientific literature, this guide has provided an overview of its known characteristics and the established experimental protocols for their determination. The provided conductivity data offers a starting point for estimating the CMC, though further dedicated studies are necessary for a precise determination. By applying the detailed methodologies outlined here, researchers can systematically investigate the behavior of this compound and its derivatives, paving the way for their enhanced application in various scientific and industrial fields.

References

- 1. Study of abietic acid glycerol derivatives as microencapsulating materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5456861A - Abietic acid derivatives and their use as emulsifiers - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US7504478B2 - Additives for increasing the separation yield of tall oil soap from black liquors - Google Patents [patents.google.com]

- 5. Surface chemical aspects of the behavior of soaps in pulp washing [ri.diva-portal.org]

A Technical Guide to Assessing the Thermal Stability of Sodium Abietate for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Sodium abietate, the sodium salt of abietic acid, is a compound derived from rosin.[1] Its applications are diverse, ranging from use as an emulsifier in cosmetics to a component in pharmaceutical formulations.[1] Understanding its thermal stability is paramount to ensure its integrity and predict its behavior during manufacturing, storage, and application, especially when subjected to heat.

Experimental Methodologies for Thermal Stability Analysis

The thermal stability of a compound like this compound is typically investigated using thermoanalytical methods. These techniques monitor the physical and chemical properties of a substance as a function of temperature.

1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials.[2] It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.[3] A significant mass loss indicates the decomposition or degradation of the material.

General Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, often made of alumina or platinum.[3]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen, argon) to study thermal decomposition, or an oxidative atmosphere (e.g., air, oxygen) to assess oxidative stability. The gas flow rate is kept constant, typically between 20 and 100 mL/min.

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C or higher, depending on the expected decomposition temperature).[4]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature and time. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.[5][6] It provides information on thermal events such as melting, crystallization, and decomposition, including the temperatures at which these events occur and the associated enthalpy changes.[5]

General Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (commonly aluminum or copper). An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, the experiment is run under a controlled inert or oxidative atmosphere with a constant purge gas flow.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The output is a DSC thermogram, which plots heat flow versus temperature. Endothermic events (like melting and decomposition) result in a downward peak, while exothermic events (like crystallization) produce an upward peak.

Data Presentation

While specific quantitative data for the thermal decomposition of this compound is not available, the following table illustrates how such data, once obtained from TGA and DSC experiments, should be structured for clear comparison and analysis.

| Parameter | Value | Units | Method | Experimental Conditions |

| Onset of Decomposition (Tonset) | Data Not Available | °C | TGA | Heating Rate, Atmosphere |

| Temperature at Max Decomposition Rate (Tpeak) | Data Not Available | °C | DTG | Heating Rate, Atmosphere |

| Mass Loss at Tpeak | Data Not Available | % | TGA | Heating Rate, Atmosphere |

| Residual Mass at Final Temperature | Data Not Available | % | TGA | Heating Rate, Atmosphere, Final T |

| Melting Point (Tm) | Data Not Available | °C | DSC | Heating Rate, Atmosphere |

| Enthalpy of Fusion (ΔHf) | Data Not Available | J/g | DSC | Heating Rate, Atmosphere |

| Decomposition Temperature (Td) | Data Not Available | °C | DSC | Heating Rate, Atmosphere |

| Enthalpy of Decomposition (ΔHd) | Data Not Available | J/g | DSC | Heating Rate, Atmosphere |

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound using TGA and DSC.

Caption: Workflow for TGA and DSC analysis of this compound.

Hypothetical Decomposition Pathway

While the precise decomposition mechanism of this compound is not documented, a plausible pathway for many sodium carboxylates involves the loss of the carboxylate group and subsequent breakdown of the organic moiety. The following diagram illustrates a generalized logical relationship for such a decomposition process.

Caption: Generalized thermal decomposition pathway for a sodium salt of a carboxylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. tainstruments.com [tainstruments.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Scanning Calorimetry (DSC) – Ebatco Lab Services [ebatco.com]

Sodium Abietate: A Technical Guide to a Natural Surfactant for Pharmaceutical Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium abietate is a natural, anionic surfactant derived from abietic acid, a primary resin acid found in pine rosin.[1][2] As a sodium salt of a diterpene carboxylic acid, it possesses an amphiphilic structure that imparts excellent emulsifying and surface-active properties.[3][4][5] This, combined with its origin from a renewable botanical source and its biodegradability, makes this compound a compelling alternative to synthetic surfactants in various industries.[3][6] In the pharmaceutical sector, it is particularly valued for its role as an emulsifier, stabilizer, and drug delivery agent, capable of enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, surfactant characteristics, extraction methods, and applications in drug development, complete with detailed experimental protocols.

Physicochemical Properties

This compound is typically a white to slightly yellow crystalline powder.[3] Its chemical structure consists of a bulky, hydrophobic tricyclic diterpene skeleton and a hydrophilic sodium carboxylate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | Abietic acid sodium salt | [3] |

| CAS Number | 14351-66-7 | [3] |

| Molecular Formula | C20H29NaO2 | [3] |

| Molecular Weight | 324.44 g/mol | [3] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Purity | ≥ 95% (Assay by titration) | [3] |

| Solubility | Soluble in water (48.12 mg/L at 25°C, est.) | [7] |

| Storage | Store at Room Temperature (RT) | [3] |

Surfactant Characteristics

The amphiphilic nature of this compound allows it to reduce the surface tension at interfaces, a fundamental property of surfactants. When its concentration in an aqueous solution surpasses a specific point—the Critical Micelle Concentration (CMC)—the molecules self-assemble into micelles.[8][9] This phenomenon is critical for solubilizing poorly water-soluble drugs, as the micelles can encapsulate hydrophobic drug molecules within their core.[8][10]

Table 2: Surfactant Properties of this compound Solutions

| Parameter | Value / Description | References |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. This is a key indicator of surfactant efficiency. A distinct inflection point on a surface tension vs. log concentration curve determines the CMC. | [11] |

| Surface Tension Reduction | Significantly lowers the surface tension of water, enabling the wetting of surfaces and the emulsification of immiscible liquids. | [6] |

| Emulsifying Properties | Effectively binds and stabilizes oil and water phases, creating consistent and stable emulsions for creams, lotions, and nanoparticle formulations. | [4] |

| Ionic Properties | As an ionic surfactant, its solutions are conductive. Aqueous solutions exhibit an alkaline pH (approx. 9.5) due to the dissociation of the salt. |

Source, Synthesis, and Purification

Source

This compound is derived from abietic acid, which is the most abundant of several closely related organic acids that constitute most of rosin. Rosin is the solid form of resin obtained from pines and other conifers.[1][2]

Synthesis: Salification of Pine Resin

A common and eco-friendly method for producing this compound is through the direct salification of pine resin.[1]

Methodology:

-

Pine resin and a sodium hydroxide (e.g., 0.75 M) solution are homogenized in a 1:1 mass ratio.

-

The mixture is heated to approximately 60°C with continuous agitation until all water has evaporated.

-

The resulting solid residue is dried in an oven at 70°C for several hours to yield crude this compound.[1]

Purification

The crude product can be purified to remove impurities and other resin components.

Methodology:

-

Recrystallization: The crude this compound solid is macerated and dissolved in warm water (e.g., 40°C) to a high concentration (e.g., 200 g/L). The solution is stirred for an extended period (e.g., 12 hours) and then allowed to cool, promoting the crystallization of purified this compound.[1]

-

Solvent Washing: The precipitated salt can be washed with a solvent in which this compound has low solubility, such as acetone, to remove occluded rosin solution.[12]

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound's surfactant properties are leveraged in pharmaceutical formulations to overcome challenges associated with poorly soluble drugs.

Solubilizing Agent for Poorly Soluble Drugs

Many APIs are classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), leading to poor bioavailability.[8][9][10] Surfactants like this compound enhance the apparent solubility of these hydrophobic drugs by forming micelles that encapsulate the drug molecules, facilitating their dissolution in aqueous environments like the gastrointestinal tract.[8][9]

Excipient in Drug Delivery Systems

This compound serves as a versatile excipient in various drug delivery systems.[3]

-

Emulsifier and Stabilizer: It is used to formulate stable oil-in-water (o/w) emulsions for creams, lotions, and other topical or oral formulations.[3][4]

-

Nanoparticle Formulation: It acts as a stabilizing agent in the preparation of polymeric nanoparticles.[13][14] In techniques like emulsification-solvent evaporation, it prevents the aggregation of newly formed nanoparticles, ensuring a small and uniform particle size, which is crucial for targeted delivery and controlled release.[14][15][16]

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is accurately determined by measuring the surface tension of solutions with varying surfactant concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[17]

Methodology (Surface Tension Method):

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, ensuring the predicted CMC value is bracketed.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method, as described in Protocol 6.2).[11] Ensure temperature is constant throughout the measurements.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C).

-

CMC Determination: The resulting plot will show two linear regions. The concentration at the point of intersection of these two lines (the inflection point) is the CMC.[11]

Caption: Experimental workflow for CMC determination via surface tension.

Protocol: Surface Tension Measurement (Du Noüy Ring Method)

This technique measures the force required to detach a platinum-iridium ring from the surface of a liquid, which is directly related to the liquid's surface tension.[18][19]

Methodology:

-

Equipment Setup: Use a force tensiometer equipped with a clean platinum-iridium ring. The ring must be thoroughly cleaned (e.g., rinsed with distilled water and flame-annealed) before each measurement to ensure optimal wettability.[19][20]

-

Sample Preparation: Place the this compound solution in a measurement vessel on the tensiometer's sample stage.

-

Measurement Procedure: a. Slowly raise the sample stage until the ring is submerged just below the liquid surface.[21][22] b. Slowly lower the stage. The ring will pull a meniscus of liquid with it.[21] c. Continue lowering the stage until the liquid lamella held by the ring reaches its maximum force, just before tearing away from the ring.[21][22] d. The tensiometer's sensor records this maximum force (Fmax).

-

Calculation: The surface tension (γ) is calculated from the maximum force, the radius of the ring (R), and an empirically determined correction factor (f) to account for the shape of the pulled liquid volume. The instrument software typically performs this calculation automatically.[18][19] The fundamental equation is: F = w_ring + 4πRγf.[18]

Protocol: Nanoparticle Preparation (Emulsification-Solvent Evaporation)

This is a widely used method for preparing polymeric nanoparticles, particularly for encapsulating hydrophobic drugs.[15][23] this compound acts as the emulsifying/stabilizing agent.

Methodology:

-

Organic Phase Preparation: Dissolve the biodegradable polymer (e.g., PLGA, PCL) and the hydrophobic API in a water-immiscible, volatile organic solvent (e.g., dichloromethane, ethyl acetate).[16][24]

-

Aqueous Phase Preparation: Dissolve this compound in deionized water to create the continuous phase. The concentration should be above its CMC.

-

Emulsification: Add the organic phase to the aqueous phase and homogenize the mixture using high-speed stirring or sonication. This creates a fine oil-in-water (o/w) emulsion where the organic solvent droplets are stabilized by this compound.[16][23]

-

Solvent Evaporation: Subject the emulsion to continuous magnetic stirring at room temperature or under reduced pressure. The organic solvent gradually evaporates, causing the polymer to precipitate and form solid nanoparticles encapsulating the drug.[16][23]

-

Nanoparticle Recovery: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactant and non-encapsulated drug. The nanoparticles can then be collected and lyophilized for storage.

Caption: Emulsification-solvent evaporation workflow for nanoparticles.

Conclusion

This compound stands out as a high-performance, natural surfactant with significant potential in pharmaceutical sciences. Its ability to act as a potent emulsifier and solubilizing agent, coupled with its biodegradable nature, addresses the growing demand for sustainable and effective excipients. For researchers and drug development professionals, this compound offers a versatile tool for formulating poorly soluble drugs, developing advanced drug delivery systems like nanoparticles, and improving the stability and performance of a wide range of pharmaceutical products. The detailed protocols provided herein offer a practical framework for harnessing the capabilities of this valuable natural compound.

References

- 1. Green Synthesis of Na abietate Obtained from the Salification of Pinus elliottii Resin with Promising Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 14351-66-7 [thegoodscentscompany.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. US2296503A - Preparation of abietic acid - Google Patents [patents.google.com]

- 13. How Sodium Acetate Facilitates Controlled Drug Release Systems? [eureka.patsnap.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Emulsification-solvent evaporation technique: Significance and symbolism [wisdomlib.org]

- 16. Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. commons.erau.edu [commons.erau.edu]

- 18. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 19. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 20. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 21. biolinscientific.com [biolinscientific.com]

- 22. biolinscientific.com [biolinscientific.com]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

Environmental Impact of Sodium Abietate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium abietate, a sodium salt of abietic acid, is a versatile compound with applications ranging from emulsifying agents in cosmetics to potential roles in drug delivery systems. Its production, originating from natural rosin sources, presents a unique environmental footprint. This technical guide provides an in-depth analysis of the environmental impact associated with the production of this compound, from the initial extraction of rosin to the final chemical synthesis. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the process, its environmental implications, and the methodologies for their assessment. This document summarizes quantitative data, outlines experimental protocols for environmental impact analysis, and provides visualizations of key processes and toxicological pathways.

Introduction

The growing demand for bio-based chemicals necessitates a thorough understanding of their environmental lifecycle. This compound, derived from renewable pine rosin, is often perceived as a "green" alternative to petroleum-based surfactants. However, its production process is not without environmental consequences. This guide systematically evaluates the environmental impacts at each stage of the this compound production chain, providing a data-driven perspective for informed decision-making in research and development.

This compound Production Workflow

The production of this compound is a multi-step process that begins with the extraction of oleoresin from pine trees and culminates in the chemical synthesis of the sodium salt. The following diagram illustrates the general workflow.

Methodological & Application

Application Notes and Protocols for Sodium Abietate as an Emulsifier in Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium abietate, the sodium salt of abietic acid, is a natural surfactant derived from rosin.[1][2] Its amphiphilic nature, possessing both a hydrophobic diterpenoid backbone and a hydrophilic carboxylate group, makes it an effective emulsifying agent.[3][4] This document provides detailed application notes and protocols for the utilization of this compound as a primary emulsifier in the formulation of oil-in-water (O/W) emulsions, with a particular focus on applications in pharmaceutical and cosmetic sciences. This compound is valued for its ability to stabilize emulsions, enhance the texture and shelf-life of products, and its potential as a drug delivery agent to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an emulsifier is crucial for successful formulation development. Key properties of this compound are summarized below.

| Property | Value/Information | Source |

| Chemical Name | Sodium (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | [5] |

| CAS Number | 14351-66-7 | [5] |

| Molecular Formula | C₂₀H₂₉NaO₂ | [5] |

| Molecular Weight | 324.44 g/mol | [5] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Solubility | Soluble in water and ethanol | [3] |

Hydrophilic-Lipophilic Balance (HLB)

Where:

-

S is the saponification value.

-

A is the acid value of the corresponding acid (abietic acid).

The acid value of abietic acid is approximately 180 mg KOH/g.[8] The saponification value of abietic acid is not directly available, but for a pure carboxylic acid, it is theoretically equal to its acid value. Assuming S ≈ A, the formula would yield an HLB of 0, which is not representative of its known emulsifying properties for O/W emulsions.

A more appropriate estimation for an anionic surfactant like this compound can be derived from Davies' group contribution method. While a precise calculation is complex, the presence of the highly hydrophilic carboxylate group (-COONa) suggests a relatively high HLB value, likely in the range suitable for O/W emulsions (typically 8-18). For formulation purposes, experimental determination of the required HLB of the oil phase is recommended to optimize the concentration of this compound.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules self-assemble into micelles in a solution.[9] It is a key parameter for understanding the emulsification mechanism and determining the optimal emulsifier concentration. An experimentally determined CMC for this compound was not found in the reviewed literature. The CMC of surfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes.[9] A general protocol for determining the CMC of this compound is provided in the experimental protocols section.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) of this compound

This protocol outlines a general method for determining the CMC of this compound using surface tension measurements.

Materials:

-

This compound

-

Deionized water

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.

-

Prepare a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature (e.g., 25 °C).

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the concentration at the point of inflection in the resulting curve, where the surface tension ceases to decrease significantly with increasing concentration.[9]

Visualization of CMC Determination:

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing a simple O/W emulsion using this compound as the primary emulsifier.

Materials:

-

This compound

-

Oil Phase (e.g., Mineral Oil, Almond Oil)

-

Deionized Water (Aqueous Phase)

-

Preservative (optional, e.g., phenoxyethanol)

-

High-shear homogenizer (e.g., Ultra-Turrax) or sonicator

-

Beakers

-

Water bath or heating plate with magnetic stirrer

Representative Formulation:

| Phase | Ingredient | Concentration (% w/w) |

| Aqueous Phase | Deionized Water | q.s. to 100 |

| This compound | 1.0 - 5.0 | |

| Preservative | As required | |

| Oil Phase | Oil | 10.0 - 30.0 |

Procedure:

-

Aqueous Phase Preparation: In a beaker, dissolve this compound and any other water-soluble ingredients in deionized water. Heat the aqueous phase to 70-75 °C in a water bath with gentle stirring until all components are dissolved.

-

Oil Phase Preparation: In a separate beaker, heat the oil phase to 70-75 °C.

-

Emulsification: Slowly add the oil phase to the aqueous phase while continuously homogenizing at high speed. Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

-

Cooling: Remove the emulsion from the heat and continue gentle stirring until it cools to room temperature.

-

Final Adjustments: If necessary, adjust the final weight with deionized water to compensate for any evaporation. The pH of the final emulsion can be measured and adjusted if required.

Visualization of Emulsion Preparation:

Characterization of the Emulsion

a. Droplet Size Analysis:

-

Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

-